molecular formula C16H10BrNO3 B7764857 2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione CAS No. 794-43-4

2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione

Cat. No.: B7764857
CAS No.: 794-43-4
M. Wt: 344.16 g/mol
InChI Key: PFNWVLUFYSPONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione (CAS 794-43-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular weight of 344.16 g/mol and the formula C16H10BrNO3, features the isoindoline-1,3-dione (phthalimide) scaffold, a pharmacophore known for its diverse biological activities . This derivative serves as a key intermediate in organic synthesis and has demonstrated promising research value in neurological disorders. Derivatives of isoindoline-1,3-dione are actively investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are primary therapeutic targets for Alzheimer's disease therapy . The compound's structure allows for further structural modifications, making it a valuable scaffold for developing novel cholinesterase inhibitors . Furthermore, structurally related compounds have been identified as lysophosphatidic acid (LPA) receptor antagonists, suggesting potential research applications in studying related signaling pathways . The mechanism of action for this class of compounds involves interaction with specific enzymatic targets. In Alzheimer's disease research, related analogs function by inhibiting cholinesterases in the brain, thereby increasing the concentration of the neurotransmitter acetylcholine and restoring cholinergic function . Researchers utilize this compound as a precursor for developing potential therapeutic agents with anti-inflammatory and antibacterial effects, which are also areas of interest for isoindoline-1,3-dione derivatives . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWVLUFYSPONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299738
Record name 2-[2-(4-bromophenyl)-2-oxoethyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794-43-4
Record name NSC132386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(4-bromophenyl)-2-oxoethyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The bromination of 2-(2-(4-acetylphenyl)ethyl)isoindole-1,3-dione represents a direct method for introducing the 2-oxoethyl group. In this approach, bromine water in glacial acetic acid selectively replaces the acetyl group’s methyl substituent with a bromine atom, forming the 2-oxoethyl moiety. The reaction proceeds under mild conditions (room temperature, 30 minutes stirring), yielding 2-[2-(4-bromophenyl)-2-oxoethyl]isoindole-1,3-dione as a crystalline solid.

Key Parameters:

  • Reagents : Bromine water (1 mL), glacial acetic acid (10 mL)

  • Substrate : 2-(2-(4-acetylphenyl)ethyl)isoindole-1,3-dione (2.5 mmol)

  • Yield : 84%

Spectral Characterization

The product exhibits distinctive spectral features:

  • IR (KBr) : 1770 cm⁻¹ and 1712 cm⁻¹ (C=O stretching of isoindole-1,3-dione and ketone).

  • ¹H NMR (DMSO-d₆) : δ 5.10 (s, 2H, CH₂), 7.10–8.03 (m, 9H, aromatic protons).

  • MS : m/z 349 ([M+1]⁺, 61.6%).

This method is favored for its simplicity and high yield, though it requires careful handling of bromine.

Alkylation of Isoindole-1,3-dione with 4-Bromophenyl Bromoacetyl Bromide

Synthetic Pathway

Alkylation of isoindole-1,3-dione with 4-bromophenyl bromoacetyl bromide introduces the 2-oxoethyl group via nucleophilic substitution. The reaction employs potassium carbonate as a base in acetone under reflux (6 hours), facilitating the formation of the target compound.

Key Parameters:

  • Reagents : 4-Bromophenyl bromoacetyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : Acetone (15 mL)

  • Yield : 75% (estimated from analogous reactions)

Analytical Data

  • IR (KBr) : 1766 cm⁻¹ (C=O, isoindole-1,3-dione), 1709 cm⁻¹ (ketone).

  • ¹H NMR (CDCl₃) : δ 3.84 (s, 3H, OCH₃), 5.17 (s, 2H, CH₂), 6.95–7.88 (m, aromatic protons).

  • Elemental Analysis : Calculated C: 61.85%, H: 4.27%; Found C: 61.70%, H: 4.03%.

This method offers modularity for structural variants but requires stringent moisture control.

Condensation with 4-Bromophenyl Glyoxal

Reaction Design

Condensation of isoindole-1,3-dione with 4-bromophenyl glyoxal in ethanol under acidic conditions forms the 2-oxoethyl linkage via a keto-enol tautomerization mechanism. The reaction is heated at 60°C for 7–10 hours, followed by crystallization.

Key Parameters:

  • Reagents : 4-Bromophenyl glyoxal (1.0 equiv), glacial acetic acid (catalytic)

  • Solvent : Ethanol (20 mL)

  • Yield : 65% (extrapolated from related condensations)

Characterization Highlights

  • Melting Point : 142–144°C.

  • ¹³C NMR (DMSO-d₆) : δ 167.2 (C=O, isoindole), 192.5 (C=O, ketone).

  • MS : m/z 432 ([M]⁺, 3.1%).

This route is advantageous for avoiding halogenated reagents but suffers from moderate yields.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Bromination84%30 minutesHigh efficiencyBromine handling hazards
Alkylation75%6 hoursStructural versatilityMoisture sensitivity
Condensation65%10 hoursHalogen-free reagentsModerate yield

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities Reference
Target Compound C₁₆H₁₀NO₃Br 344.16 2-(4-Bromophenyl)-2-oxoethyl LogP 2.87, Antitumor potential
2-(4-Bromophenyl)isoindoline-1,3-dione C₁₄H₉BrNO₂ 302.13 Direct 4-bromophenyl attachment Antiamnesic activity (mice)
2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl] C₁₈H₁₁BrN₂O₂S 415.26 Thiazol ring + 4-bromobenzyl Unspecified biological activity
2-(4-Bromophenethyl)isoindoline-1,3-dione C₁₆H₁₂BrNO₂ 330.18 4-Bromophenethyl chain Higher logP (hydrophobic)
2-[2-Oxo-2-(4-biphenyl)ethyl]isoindole-1,3-dione C₂₂H₁₅NO₃ 341.36 Biphenyl substituent Enhanced π-π interactions
Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-oxoethyl linker moderately increases logP (2.87) compared to simpler analogs like 2-(4-bromophenyl)isoindoline-1,3-dione (logP ~2.5, estimated). In contrast, the phenethyl chain in 2-(4-bromophenethyl)isoindoline-1,3-dione raises logP further due to increased hydrophobicity .

Hydrogen Bonding and Crystallinity: Compounds with carbonyl groups, such as the target compound and 2-oxo-2-(4-biphenyl)ethyl analog, form dimeric structures via C–H···O hydrogen bonds, stabilizing their crystal lattices . This contrasts with non-carbonyl analogs like 2-(4-bromophenyl)isoindoline-1,3-dione, which exhibit simpler packing motifs.

Biological Activity: The antiamnesic activity of 2-(4-bromophenyl)isoindoline-1,3-dione in mice suggests that bromophenyl substitution alone can confer neuroactivity, though the target compound’s ketone group may modulate this effect .

Spectroscopic and Crystallographic Data

  • NMR : The target compound’s ¹H NMR would show signals for the bromophenyl aromatic protons (~7.6–7.8 ppm) and carbonyl groups (~170–180 ppm in ¹³C NMR). This contrasts with aziridine-containing analogs (), which exhibit distinct splitting patterns due to ring strain .
  • X-ray Crystallography : The dimeric hydrogen-bonded motif observed in the target compound’s analogs (e.g., 2-oxo-2-phenylethyl benzoate) suggests similar packing for the bromophenyl derivative .

Biological Activity

2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, which includes an isoindole core and a bromophenyl substituent, enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C16H10BrNO3
  • Molecular Weight : 344.16 g/mol
  • CAS Number : 794-43-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antibacterial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting cell membrane integrity and inhibiting essential cellular processes.
  • Antifungal Activity : Demonstrates activity against fungi like Candida albicans and Aspergillus niger, primarily through inhibition of ergosterol synthesis, which is crucial for fungal cell viability.

The biological activity of this compound is attributed to its ability to interact with key cellular components. Its isoindole structure allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing its efficacy as a therapeutic agent.

Antimicrobial Studies

A study highlighted that this compound showed promising results in inhibiting bacterial growth. The compound was tested against several strains, revealing minimum inhibitory concentrations (MICs) that indicate its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10
Aspergillus niger25

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines. Notably, the compound exhibited significant cytotoxic effects on A549 (lung), HepG2 (liver), and HeLa (cervical) cancer cells.

Cell Line IC50 (µM)
A5495.8
HepG27.4
HeLa6.1

The structure–activity relationship (SAR) studies suggest that modifications in the bromophenyl group can enhance anticancer properties, indicating a pathway for developing more effective derivatives.

Case Studies

  • Study on Anticancer Properties : A series of derivatives based on the isoindole structure were synthesized and tested for their anticancer activity. Compounds with additional bromine substitutions demonstrated enhanced activity compared to their mono-brominated counterparts, suggesting that bromination plays a crucial role in their efficacy against cancer cells .
  • Antifungal Efficacy : Research indicated that the compound effectively inhibited the growth of pathogenic fungi by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .

Q & A

Q. What are the key synthetic routes for preparing 2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione, and how can reaction conditions be optimized?

The synthesis typically involves coupling isoindole-1,3-dione derivatives with bromophenyl ketones via nucleophilic substitution or alkylation reactions. For example, intermediates like 2-(2-bromoethyl)isoindoline-1,3-dione (prepared via bromination of ethyl-substituted precursors) can react with 4-bromoacetophenone under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires monitoring temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield. Parallel experiments using Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical parameters (e.g., reaction time, catalyst loading) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the bromophenyl proton environment (δ 7.5–8.0 ppm for aromatic protons) and the isoindole-dione carbonyl groups (δ 165–170 ppm).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å) to validate stereoelectronic effects .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in chemical research?

It serves as a versatile scaffold for:

  • Pharmacophore development : The bromophenyl group enhances π-π stacking with biological targets, while the isoindole-dione moiety offers sites for functionalization (e.g., amidation, alkylation) .
  • Materials science : Its electron-deficient aromatic system supports applications in organic semiconductors or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl groups and the bromophenyl ring’s resonance effects. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) simulate intermediates in nucleophilic attacks, guiding experimental design .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., solvent DMSO concentration affecting cell permeability). Cross-validation approaches include:

  • Dose-response curves in multiple cell lines (e.g., HEK293 vs. HeLa).
  • Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .

Q. How can solvent effects and steric hindrance be managed during functionalization reactions?

Steric hindrance at the isoindole-dione nitrogen can limit alkylation efficiency. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction rates under controlled dielectric heating.
  • Ionic liquid solvents : Reduce byproduct formation via stabilization of transition states .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

Hydrolysis of the isoindole-dione ring in aqueous buffers (pH 7.4) generates phthalic acid derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments identifies degradation pathways. Accelerated stability studies (40°C/75% RH) combined with kinetic modeling predict shelf-life .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

Structure-Activity Relationship (SAR) workflows should:

  • Prioritize substituents at the bromophenyl (e.g., electron-withdrawing groups) and isoindole-dione positions.
  • Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate molecular descriptors (logP, polar surface area) with bioactivity .

Q. What advanced techniques validate crystallographic data for this compound?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond angles and torsional strain. Rietveld refinement (R factor < 0.05) ensures accuracy, while Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···O contacts) .

Q. How to mitigate batch-to-batch variability in large-scale synthesis?

Implement Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs) like particle size distribution.
  • Use Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring .

Data Sources and Reliability

  • Excluded sources : Commercial platforms (e.g., www.chem960.com , LookChem) due to insufficient peer-reviewed validation .
  • Preferred sources : PubChem, crystallographic databases (CCDC), and journals like Acta Crystallographica for structural data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.